Clemastine N-Oxide-d5
Description
Significance of Deuterated Analogs in Modern Scientific Inquiry
The substitution of hydrogen atoms with their heavier stable isotope, deuterium (B1214612), is a subtle structural modification that can have profound effects on a molecule's properties. nih.gov This process, known as deuteration, is increasingly utilized in pharmaceutical research for several key reasons. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical or enzymatic cleavage. nih.gov
This increased bond strength can slow down a drug's rate of metabolism, particularly pathways mediated by cytochrome P450 enzymes. cdnsciencepub.com The potential benefits of this "deuterium switch" include:
Improved Pharmacokinetic Profiles : By reducing the rate of metabolism, deuteration can increase a drug's half-life and bioavailability, potentially allowing for less frequent dosing. nih.govresearchgate.net
Reduced Toxic Metabolite Formation : Deuteration at specific metabolic "hot spots" can block or slow the formation of undesirable or toxic metabolites, thereby improving a drug's safety and tolerability profile. researchgate.netcdnsciencepub.com
Analytical Standards : Deuterated compounds are invaluable as internal standards for mass spectrometry-based analysis. acanthusresearch.com Because they are chemically almost identical to the non-deuterated analyte, they behave similarly during sample extraction and ionization, but their higher mass allows them to be distinguished by the detector. scispace.comlgcstandards.com This leads to highly accurate and precise quantification of the target compound in complex biological matrices. scispace.com
Overview of Clemastine (B1669165) Metabolism and the Role of N-Oxidation
Clemastine is an H1 receptor antagonist that is well-absorbed after oral administration and undergoes extensive metabolism, primarily in the liver. drugbank.comwikipedia.orgdrugs.com Studies have identified several metabolic pathways, including oxidation, O-dealkylation, and hydroxylation. oup.comdiva-portal.orgnih.gov
One of the identified pathways is N-oxidation, which involves the oxidation of the nitrogen atom in the pyrrolidine (B122466) ring of the clemastine molecule. nih.govdiva-portal.org This metabolic process results in the formation of Clemastine N-Oxide . nih.govnih.gov The identification of this and other metabolites is crucial for understanding the complete disposition of the drug in the body. Research using the filamentous fungus Cunninghamella elegans, which is known to mimic mammalian drug metabolism, has been instrumental in producing and identifying N-oxidized clemastine metabolites for further study. nih.gov
| Property | Clemastine | Clemastine N-Oxide |
| IUPAC Name | (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine nih.gov | (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium nih.gov |
| Molecular Formula | C₂₁H₂₆ClNO drugbank.comfda.gov | C₂₁H₂₆ClNO₂ nih.gov |
| Molar Mass | 343.89 g/mol drugbank.comfda.gov | 359.9 g/mol nih.gov |
| CAS Number | 15686-51-8 nih.gov | 108825-05-4 nih.govkmpharma.in |
Rationale for Research Focus on Clemastine N-Oxide-d5 as a Stable Isotope-Labeled Compound
The primary reason for the synthesis and use of this compound is its role as a stable isotope-labeled internal standard (SIL-IS). acanthusresearch.com When researchers study the metabolism of clemastine, they need to accurately measure the concentration of its various metabolites, including Clemastine N-Oxide, in biological fluids like plasma or urine. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for such quantitative analyses due to its high sensitivity and selectivity. scispace.com However, the accuracy of LC-MS can be affected by variations in sample preparation (e.g., extraction recovery) and instrument response (e.g., matrix effects causing ion suppression or enhancement). acanthusresearch.comscispace.com
An ideal internal standard co-elutes with the analyte and experiences the same variations, allowing for reliable correction and accurate quantification. lgcstandards.com this compound is perfectly suited for this role when measuring Clemastine N-Oxide for the following reasons:
Chemical Identity : It is chemically identical to the analyte, Clemastine N-Oxide, ensuring that its behavior during sample processing and chromatographic separation is virtually the same. acanthusresearch.com
Mass Differentiation : The inclusion of five deuterium atoms gives it a higher molecular weight than the native metabolite. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to measure both the analyte and the standard simultaneously without interference. lgcstandards.com
Stability : The deuterium labels are placed on non-exchangeable positions, ensuring that they are not lost during the analytical process. acanthusresearch.com
By adding a known amount of this compound to a sample, researchers can calculate the exact concentration of the naturally formed Clemastine N-Oxide by comparing the ratio of their respective signals from the mass spectrometer. scispace.com This makes this compound an essential tool for precise pharmacokinetic and drug metabolism studies involving clemastine.
Properties
Molecular Formula |
C₂₁H₂₁D₅ClNO₂ |
|---|---|
Molecular Weight |
364.92 |
Synonyms |
[R-(R*,R*)]- 2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine 1-Oxide-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Clemastine N Oxide D5
Approaches to the Synthesis of Clemastine (B1669165) N-Oxide Precursors
The synthesis of Clemastine N-Oxide-d5 fundamentally relies on the prior synthesis of its deuterated parent compound, Clemastine-d5. The general, non-deuterated route to Clemastine serves as the foundational blueprint for this process. A common synthetic approach involves the coupling of two key intermediates: 1-(4-chlorophenyl)-1-phenylethanol (B192741) and a reactive derivative of N-methyl-2-ethanolpyrrolidine. google.com
A typical synthesis pathway can be outlined as follows:
Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine: This intermediate is often prepared from N-methyl-2-pyrrolidineethanol by replacing the hydroxyl group with a chlorine atom, for instance, using thionyl chloride. google.com
Preparation of 1-(4-chlorophenyl)-1-phenylethanol: This tertiary alcohol is synthesized via a Grignard reaction, where phenylmagnesium bromide is reacted with 4-chloroacetophenone.
Etherification: The two intermediates are coupled in an etherification reaction. The sodium salt of the alcohol is first formed using a strong base like sodium amide, which then reacts with N-methyl-2-(2-chloroethyl)pyrrolidine to form the ether linkage, yielding racemic Clemastine. google.com
Chiral Resolution: Since Clemastine is a chiral molecule, a resolution step is necessary to isolate the desired (R,R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid, allowing for separation by crystallization. google.com
N-Oxidation: The final step to obtain the N-Oxide precursor is the oxidation of the tertiary amine on the pyrrolidine (B122466) ring of Clemastine. This is typically accomplished using a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to form the N-oxide.
For the synthesis of the deuterated analogue, this compound, the strategy is modified to incorporate the deuterium (B1214612) atoms into one of the precursors. The most direct approach involves using a deuterated version of the 1-(4-chlorophenyl)-1-phenylethanol intermediate, specifically 1-(4-chlorophenyl)-1-(phenyl-d5)ethanol. This ensures the deuterium label is incorporated into a stable part of the molecule.
Deuterium Incorporation Techniques for Stable Isotope Labeling
The incorporation of deuterium into the Clemastine N-Oxide structure is strategically planned to ensure the label is stable (non-exchangeable) and located in a position that does not interfere with the molecule's chemical properties but provides a distinct mass shift for analytical purposes. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium, typically on the unsubstituted phenyl ring. The most robust method to achieve this is through the de novo synthesis using an isotopically enriched building block. acanthusresearch.com
To ensure the precise placement of the five deuterium atoms on one phenyl ring, a building block approach is superior to late-stage hydrogen-deuterium exchange, which can lack specificity. The synthesis of the key deuterated precursor, 1-(4-chlorophenyl)-1-(phenyl-d5)ethanol, is highly regiospecific.
The synthesis proceeds as follows:
Starting Material: Commercially available Benzene-d6 is the starting point.
Bromination: Benzene-d6 undergoes electrophilic aromatic substitution with bromine (Br2) and a Lewis acid catalyst (e.g., FeBr3) to produce Bromobenzene-d5.
Grignard Reagent Formation: Bromobenzene-d5 is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, Phenyl-d5-magnesium bromide.
Carbonyl Addition: This Grignard reagent is then carefully added to 4-chloroacetophenone. An acidic workup follows, which protonates the intermediate alkoxide to yield the target precursor, 1-(4-chlorophenyl)-1-(phenyl-d5)ethanol.
This building block is then carried through the etherification and N-oxidation steps described previously to yield the final this compound product. This method guarantees that the deuterium atoms are exclusively located on the formerly unsubstituted phenyl ring.
For a stable isotope-labeled compound to function effectively as an internal standard, its isotopic purity and enrichment must be high. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, five). High enrichment minimizes interference from ions of lower deuteration levels (d0 to d4), which could affect the accuracy of quantification. nih.govrsc.org
Several analytical techniques are employed to verify the isotopic purity and enrichment:
High-Resolution Mass Spectrometry (HRMS): This is the primary technique used to determine the distribution of isotopologues. By analyzing the mass-to-charge ratio with high precision, the relative abundance of the d5 species compared to the d0, d1, d2, d3, and d4 species can be calculated. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the absence of proton signals in the deuterated positions, providing a measure of deuterium incorporation. 2H NMR can be used to directly observe the deuterium signals, confirming their location on the molecule. rsc.org
The goal is to achieve an isotopic enrichment of >98% for the d5 species.
Table 1: Representative Isotopic Distribution for a High-Purity Batch of this compound
| Isotopologue | Number of Deuterium Atoms | Relative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.1 |
| d2 | 2 | 0.2 |
| d3 | 3 | 0.5 |
| d4 | 4 | 1.2 |
| d5 | 5 | > 98.0 |
Optimization of Synthetic Pathways for this compound Production
Key optimization parameters include:
Reaction Conditions: Adjusting temperature, reaction time, and concentration can significantly impact yield and minimize the formation of byproducts. For example, Grignard reactions require strict anhydrous conditions to prevent quenching of the reagent, and the temperature must be controlled to prevent side reactions.
Reagent Stoichiometry: The precise ratio of reactants is adjusted to ensure complete conversion of the limiting reagent, which is often the expensive deuterated intermediate.
Catalyst Selection and Loading: In steps that require catalysis, the choice of catalyst and its concentration can influence reaction rate and selectivity.
Purification Methods: Efficient purification at each step is essential. This may involve optimizing solvent systems for chromatography or recrystallization to effectively remove impurities without significant product loss. For instance, the final N-oxide product requires purification methods that account for its increased polarity compared to the parent amine.
Scale-Up Synthesis for Research Applications
Transitioning the optimized synthesis from a laboratory scale (milligrams) to a larger scale (grams) for broader research use presents unique challenges. This process is necessary to produce sufficient quantities of the internal standard for preclinical and clinical studies.
Considerations for scale-up include:
Thermal Management: Reactions that are easily controlled in small flasks can become highly exothermic at a larger scale, requiring specialized reactors with efficient cooling systems.
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants in large volumes is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.
Reagent Handling and Safety: Handling larger quantities of potentially hazardous reagents requires stringent safety protocols and specialized equipment.
Purification: Purification techniques must be adapted for larger quantities. For example, column chromatography may become impractical, and the focus may shift to developing robust crystallization or extraction procedures.
Specialized custom synthesis providers are often employed for the scale-up of stable isotope-labeled standards, as they possess the necessary expertise and infrastructure to manage these challenges effectively. schd-shimadzu.comsigmaaldrich.com
Advanced Analytical Methodologies for Characterization and Quantification of Clemastine N Oxide D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Techniques
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical tool for the study of drug metabolites due to its exceptional sensitivity, selectivity, and speed. diva-portal.org For a compound like Clemastine (B1669165) N-Oxide-d5, LC-MS/MS is indispensable for both quantitative bioanalysis and structural characterization.
Method Development for Trace-Level Quantification
Developing a robust LC-MS/MS method for the quantification of Clemastine N-Oxide-d5, particularly at trace levels in biological samples, involves meticulous optimization of several parameters. N-oxide metabolites are known to be potentially unstable, sometimes reverting to the parent drug, which adds complexity to method development. researchgate.net
Key aspects of method development include:
Sample Preparation: The process begins with an efficient extraction of the analyte from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. For N-oxides, it is crucial to use neutral or near-neutral pH conditions and avoid high heat to prevent degradation. researchgate.net
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from endogenous matrix components and other metabolites. Reversed-phase columns, such as a C18, are frequently employed. researchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve a sharp peak shape and adequate retention time.
Mass Spectrometric Detection: Detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule of this compound) and a characteristic product ion formed after collision-induced dissociation (CID). The use of a stable isotope-labeled internal standard is critical for accurate quantification. researchgate.net
Method validation is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), selectivity, recovery, and matrix effects. nih.gov
Table 1: Illustrative LC-MS/MS Method Parameters for N-Oxide Metabolite Quantification The following table provides typical parameters based on validated methods for similar N-oxide compounds.
| Parameter | Typical Value/Condition | Reference |
| Analyte | This compound | N/A |
| Matrix | Human Plasma | nih.govunpad.ac.id |
| Column | C18 or Diphenyl | researchgate.netnih.gov |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol | unpad.ac.idoup.com |
| Ionization Mode | Positive Electrospray (ESI) | researchgate.net |
| LLOQ | 0.1 - 15 ng/mL | nih.govunpad.ac.id |
| Linear Range | 0.25 - 5000 ng/mL | nih.govnih.gov |
| Intra/Inter-Assay Precision | < 15% | unpad.ac.id |
| Intra/Inter-Assay Accuracy | 85-115% | unpad.ac.id |
Ionization Strategies and Fragmentation Pathway Elucidation
The choice of ionization technique is critical for analyzing N-oxide metabolites. Electrospray Ionization (ESI) is often preferred as a "soft" ionization method that typically preserves the intact protonated molecule, [M+H]⁺. researchgate.net However, Atmospheric Pressure Chemical Ionization (APCI) is also highly valuable for the characterization of N-oxides. acs.org
A hallmark fragmentation characteristic of N-oxides, particularly under APCI conditions, is the neutral loss of an oxygen atom (16 Da). researchgate.net This "deoxygenation" process is often thermally induced in the heated regions of the mass spectrometer's ion source and is a diagnostic tool to differentiate N-oxides from isomeric hydroxylated metabolites, which typically lose water (18 Da). researchgate.netnih.gov For this compound, the protonated molecule would be expected at m/z 365.2. The key diagnostic fragment would be the deoxygenated ion at m/z 349.2.
This deoxygenation is considered a result of thermal activation in the source rather than collision-induced dissociation in the collision cell. nih.gov The extent of this in-source fragmentation can be influenced by parameters such as the vaporizer temperature and gas flow rates. nih.gov
Table 2: Predicted Characteristic Mass Transitions for this compound
| Compound | Precursor Ion (m/z) | Description | Characteristic Fragment Ion (m/z) | Fragment Description |
| This compound | 365.2 | [M+H]⁺ | 349.2 | [M+H-O]⁺ (Deoxygenation) |
| This compound | 365.2 | [M+H]⁺ | Various | Other CID-induced fragments |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for the definitive structural confirmation of metabolites. researchgate.netrfi.ac.uk In an MS/MS experiment, the protonated molecular ion of this compound (m/z 365.2) is isolated in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.
The fragmentation pattern provides a structural fingerprint of the molecule. For N-oxides, MS/MS spectra can be complex. While the characteristic deoxygenation is primarily an in-source phenomenon, CID-induced fragmentation pathways may involve cleavages of the core structure. researchgate.net By comparing the MS/MS spectrum of this compound with that of an unlabeled Clemastine N-Oxide standard and the parent drug, Clemastine, analysts can confirm the site of N-oxidation and verify that the deuterium (B1214612) label is intact and located on the expected moiety.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a potent analytical technique, but it is primarily suited for compounds that are volatile and thermally stable. hplcvials.com this compound, being a polar and high-molecular-weight compound, is non-volatile and prone to thermal degradation, making it unsuitable for direct GC-MS analysis. alwsci.com
To analyze such compounds by GC-MS, a chemical derivatization step is necessary. jfda-online.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. mdpi.com Common derivatization techniques include:
Silylation: Replaces active hydrogens (e.g., in hydroxyl groups, if present after potential rearrangement) with a trimethylsilyl (B98337) (TMS) group.
Acylation: Introduces an acyl group to enhance volatility.
Alkylation: Adds an alkyl group, such as a methyl group.
While theoretically possible, the application of GC-MS for this compound is challenging. The N-oxide functional group itself can be thermally labile, and the derivatization process may not be straightforward or could lead to degradation. Therefore, LC-MS/MS remains the overwhelmingly preferred method for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including isotopically labeled compounds. core.ac.uksimsonpharma.com While MS techniques provide information on mass and connectivity through fragmentation, NMR provides definitive information about the molecular structure and the precise location of atoms relative to one another. For this compound, NMR is crucial for confirming the exact position of the five deuterium atoms.
Deuterium NMR Applications
Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), ²H NMR is particularly useful for analyzing compounds that have been intentionally enriched with deuterium. wikipedia.org
Key applications for this compound include:
Verification of Deuteration: A strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium into the molecule. magritek.com
Site of Labeling: The chemical shift in a ²H NMR spectrum is nearly identical to that in a ¹H NMR spectrum, allowing for the precise assignment of the deuterium label's location. huji.ac.il By comparing the ²H spectrum to the ¹H spectrum of the unlabeled analogue, one can confirm which protons have been substituted.
Isotopic Purity: Quantitative ²H NMR can be used to determine the level of deuterium enrichment at specific sites within the molecule. sigmaaldrich.com
The primary advantage of using ²H NMR is the simplicity of the resulting spectrum. In the analysis of a highly enriched compound like this compound, the corresponding signals in the ¹H NMR spectrum would be nearly absent, while the ²H NMR spectrum would show clear peaks corresponding to the labeled positions, providing unambiguous proof of the label's location. magritek.com
Table 3: Hypothetical ²H NMR Data for Confirming Label Position in this compound This table illustrates how ²H NMR data could confirm the d5 label on a specific aromatic ring.
| Labeled Moiety | Expected ¹H Chemical Shift (ppm) of Unlabeled Analog | Observed ²H Chemical Shift (ppm) | Interpretation |
| Phenyl Ring Protons | 7.0 - 7.5 | 7.0 - 7.5 | Confirms the five deuterium atoms are located on one of the aromatic rings. |
Advanced Multi-Dimensional NMR Techniques
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. Unlike one-dimensional NMR, 2D NMR experiments provide correlation data between different nuclei, allowing for a definitive mapping of the molecular structure and confirmation of isotopic labeling.
For this compound, a combination of techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY is used to identify protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton networks within the pyrrolidine (B122466) ring and the ethyl ether side chain of the molecule.
HSQC correlates protons with their directly attached carbons (one-bond correlation). columbia.edu This experiment is crucial for assigning the carbon skeleton and, importantly, for confirming the specific sites of deuteration. The absence of signals for the five deuterium-labeled positions in the HSQC spectrum would verify the d5 labeling.
HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.edu This is particularly vital for connecting the different fragments of the molecule, such as linking the pyrrolidine ring to the side chain. Furthermore, HMBC data would confirm the location of the N-oxide moiety by observing correlations from protons on adjacent carbons to the carbon atoms flanking the nitrogen.
Table 1: Hypothetical 2D NMR Correlations for Structural Verification of this compound
| Experiment | Correlating Nuclei (Proton → Carbon) | Structural Information Confirmed |
| HSQC | Protons on pyrrolidine ring → Carbons on pyrrolidine ring | Confirms C-H connectivity in the pyrrolidine structure. |
| Protons on ethyl chain → Carbons on ethyl chain | Confirms C-H connectivity in the ethyl ether side chain. | |
| Absence of signals for deuterated positions | Verifies the d5 isotopic labeling. | |
| HMBC | Pyrrolidine protons → Ethyl chain carbons | Establishes the connectivity between the ring and the side chain. |
| Ethyl chain protons → Aromatic ring carbons | Confirms the ether linkage to the benzhydryl group. | |
| Protons on carbons adjacent to Nitrogen → Carbons adjacent to Nitrogen | Verifies the location of the N-oxide functional group. |
Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment
The chemical and isotopic purity of this compound is paramount for its function as an internal standard in quantitative bioanalysis. Chromatographic methods are employed to separate and identify any potential impurities, which may include unlabeled analogues, process-related impurities, or degradation products.
A stability-indicating High Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound. Such methods are designed to separate the main compound from all potential degradation products and process-related impurities. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common approach.
A typical method would utilize a C8 or C18 column to separate compounds based on their hydrophobicity. rjpdft.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. rjpdft.comorientjchem.org Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for stability-indicating assays to ensure the elution of all components with good peak shape and resolution. chromatographyonline.com Detection is commonly performed using a UV detector at a wavelength where the chromophores in the molecule exhibit significant absorbance, such as 220 nm. rjpdft.com This methodology ensures that the this compound standard is free from contaminants that could interfere with its use in sensitive analytical applications.
Table 2: Representative RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | LiChrospher® 100 RP-C8 (150 x 4.6 mm, 5 µm) rjpdft.com |
| Mobile Phase | A: 0.05% Triethylamine in WaterB: Methanol rjpdft.com |
| Gradient | Gradient elution optimized to separate all impurities |
| Flow Rate | 0.8 mL/min rjpdft.com |
| Detection | UV at 220 nm rjpdft.com |
| Column Temperature | 25°C orientjchem.org |
Micellar Electrokinetic Capillary Chromatography (MEEKC) is a high-efficiency separation technique that combines the principles of chromatography and capillary electrophoresis. wikipedia.org It is particularly useful for the impurity profiling of pharmaceuticals because it can separate neutral and charged analytes in a single run with high resolution. nih.gov
In MEEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.gov Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles. wikipedia.org For complex separations, such as resolving clemastine from its closely related impurities, modifiers like cyclodextrins can be added to the buffer to enhance selectivity and achieve baseline separation. nih.gov A study on clemastine and its impurities demonstrated that a dual cyclodextrin (B1172386) system in a microemulsion was highly effective, achieving separation in approximately 5.5 minutes. nih.gov This high resolving power makes MEEKC an excellent technique for the stringent purity assessment of this compound.
Table 3: Optimized MEEKC Parameters for Clemastine Impurity Analysis
| Parameter | Optimal Condition |
| Buffer | 10 mM Borate Buffer (pH 9.2) nih.gov |
| Pseudo-stationary Phase | 8.7% SDS/n-butanol (1:2 ratio) with 1.5% n-heptane nih.gov |
| Modifiers | 18 mM methyl-β-cyclodextrin and 38 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin nih.gov |
| Applied Voltage | 17 kV nih.gov |
| Separation Time | ~5.5 minutes nih.gov |
Validation Parameters for Quantitative Bioanalytical Methods Utilizing this compound
This compound is primarily designed for use as a stable isotope-labeled (SIL) internal standard in quantitative bioanalytical methods, typically those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction for experimental variability. crimsonpublishers.comnih.gov The validation of such methods must rigorously assess several key parameters to ensure reliability.
Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the instrumental response over a defined range. scispace.com In a bioanalytical LC-MS/MS assay, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte (e.g., Clemastine N-Oxide) and a constant concentration of the internal standard (this compound). The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
The performance of the calibration curve is typically evaluated by its correlation coefficient (r²), which should be close to 1.000, with an acceptance criterion often set at ≥ 0.99. researchgate.net A bioanalytical method for clemastine demonstrated linearity over the range of 5.09 to 407.20 ng/L. researchgate.net The use of a weighted linear regression model (e.g., 1/x or 1/x²) is common in bioanalysis to ensure accuracy across the entire calibration range, especially at the lower concentrations. nih.gov
Table 4: Example Calibration Curve Data for a Bioanalytical Method
| Nominal Concentration (ng/L) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 5.0 | 1,250 | 250,000 | 0.005 |
| 10.0 | 2,510 | 251,000 | 0.010 |
| 50.0 | 12,600 | 252,500 | 0.050 |
| 100.0 | 25,200 | 251,800 | 0.100 |
| 200.0 | 50,500 | 250,500 | 0.201 |
| 400.0 | 101,000 | 251,200 | 0.402 |
| Result | Linear Range | Regression Model | r² |
| 5.0 - 400.0 ng/L | Weighted (1/x²) | > 0.995 |
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).
LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with accuracy and precision.
LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This is the most important sensitivity parameter for quantitative assays.
For bioanalytical methods, the LOQ is typically defined as the lowest standard on the calibration curve where the response is at least five times the response of a blank sample, and for which precision (%CV) is within 20% and accuracy (% bias) is within ±20%. In a validated LC-MS/MS method for clemastine in human plasma, the lower limit of quantification (LLOQ) was established at 5.09 ng/L, demonstrating the high sensitivity achievable with this technique when using an appropriate internal standard. researchgate.net
Table 5: Sensitivity Parameters for a Clemastine Bioanalytical Assay
| Parameter | Definition | Typical Value for Clemastine Assay |
| LOD | Lowest detectable concentration | ~1.5 - 2.0 ng/L (estimated) |
| LOQ | Lowest quantifiable concentration with acceptable accuracy/precision | 5.09 ng/L researchgate.net |
Evaluation of Accuracy, Precision, and Recovery
The validation of a bioanalytical method is crucial to ensure that the data generated is reliable and reproducible. For this compound, a deuterated stable isotope-labeled internal standard, the evaluation of accuracy, precision, and recovery is fundamental to its application in quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These parameters are assessed according to guidelines provided by regulatory authorities such as the U.S. Food and Drug Administration (FDA). au.dkslideshare.netnalam.ca
Accuracy is a measure of the closeness of the determined value to the nominal or known true value. gmp-compliance.org It is typically expressed as the percentage of the nominal value. For bioanalytical methods, the mean value should be within ±15% of the nominal value for quality control (QC) samples at low, medium, and high concentrations. jchps.com For the lower limit of quantification (LLOQ), a deviation of up to ±20% is generally acceptable. gmp-compliance.org The accuracy of a method is assessed by analyzing replicate QC samples with known concentrations of this compound.
Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. jchps.com It is usually expressed as the coefficient of variation (CV), which should not exceed 15% for QC samples. gmp-compliance.org Similar to accuracy, the CV at the LLOQ should not exceed 20%. gmp-compliance.org Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). researchgate.net
Recovery is the extraction efficiency of an analytical method, representing the proportion of the analyte that is successfully transferred from the sample matrix to the final extract. jchps.com While 100% recovery is not essential, it should be consistent, precise, and reproducible to ensure the reliability of the analytical method. gmp-compliance.orgjchps.com Recovery is determined by comparing the analytical response of extracted samples to that of unextracted standards at equivalent concentrations. jchps.com
The following tables present representative data from a hypothetical validation of an LC-MS/MS method for the quantification of this compound in a biological matrix.
Table 1: Intra-Day Accuracy and Precision for this compound
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low | 2.5 | 2.6 | 104.0 | 6.2 |
| Medium | 25.0 | 24.2 | 96.8 | 4.1 |
| High | 75.0 | 78.1 | 104.1 | 3.5 |
Table 2: Inter-Day Accuracy and Precision for this compound
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (3 runs over 3 days) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1.0 | 0.98 | 98.0 | 10.2 |
| Low | 2.5 | 2.55 | 102.0 | 7.8 |
| Medium | 25.0 | 25.8 | 103.2 | 5.5 |
| High | 75.0 | 76.5 | 102.0 | 4.9 |
Table 3: Recovery of this compound
| QC Level | Concentration (ng/mL) | Mean Peak Area (Extracted Samples) (n=3) | Mean Peak Area (Unextracted Samples) (n=3) | Recovery (%) |
| Low | 2.5 | 48,950 | 58,274 | 84.0 |
| Medium | 25.0 | 495,320 | 576,510 | 85.9 |
| High | 75.0 | 1,485,210 | 1,757,940 | 84.5 |
The data presented in these tables demonstrate that the hypothetical analytical method for this compound meets the typical acceptance criteria for accuracy, precision, and recovery. The accuracy for all QC levels is within the acceptable range of 85-115% (80-120% for LLOQ), and the precision (CV) is below 15% (20% for LLOQ). mdpi.com The recovery is shown to be consistent across the concentration range, which is a critical requirement for a reliable bioanalytical method. fda.gov
Application of Clemastine N Oxide D5 in Preclinical Drug Metabolism and Pharmacokinetics Research
Role as an Internal Standard in Quantitative Preclinical Pharmacokinetic Studies
In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of an analyte in a complex biological matrix. The IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability in sample preparation, extraction efficiency, and instrument response. A stable isotope-labeled (SIL) compound, such as Clemastine (B1669165) N-Oxide-d5, is considered the "gold standard" for use as an IS because it co-elutes chromatographically with the analyte and exhibits nearly identical physicochemical properties and ionization efficiency, ensuring the most reliable correction. medchemexpress.com
To assess the systemic exposure of a new chemical entity in preclinical animal models (e.g., mice, rats, dogs), researchers administer the drug and collect biological samples, typically plasma, at various time points. Clemastine N-Oxide-d5 would be used as an internal standard to quantify the concentration of the actual metabolite, Clemastine N-Oxide, in these samples. This allows for the construction of a concentration-time curve, from which key pharmacokinetic (PK) parameters are derived. These parameters provide a quantitative measure of the extent and duration of metabolite exposure in the body.
Table 1: Representative Pharmacokinetic Parameters of Clemastine N-Oxide in a Preclinical Model Following Oral Administration of Clemastine This table contains hypothetical data for illustrative purposes.
| Parameter | Description | Value (Units) |
|---|---|---|
| Cmax | Maximum observed plasma concentration | 85.2 ng/mL |
| Tmax | Time to reach Cmax | 2.0 hours |
| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measured time point | 745 ng·h/mL |
| t½ | Elimination half-life | 6.8 hours |
Beyond plasma exposure, understanding the absorption, distribution, and excretion (ADME) of a drug and its metabolites is critical in preclinical development. nih.gov this compound facilitates the quantification of the N-oxide metabolite in various biological matrices, which is essential for building a complete ADME profile.
Absorption: By analyzing samples from different parts of the gastrointestinal tract, the extent and site of absorption can be studied.
Distribution: Quantifying the metabolite in different tissues (e.g., liver, kidney, brain) helps determine its tissue penetration and potential sites of accumulation.
Excretion: Measuring the metabolite's concentration in urine and feces over time allows for the determination of its routes and rate of elimination from the body.
The accurate data obtained using this compound as an internal standard helps to create a comprehensive picture of how the Clemastine N-Oxide metabolite behaves in different preclinical species, aiding in the selection of appropriate species for further toxicological studies. bioivt.com
Investigations into the N-Oxidation Pathway of Clemastine Metabolism
The formation of N-oxide metabolites is a common metabolic pathway for drugs containing tertiary amine functional groups. hyphadiscovery.com Research into this pathway for Clemastine is crucial for understanding its biotransformation, identifying the enzymes responsible, and assessing the metabolic stability of the parent compound.
The N-oxidation of drugs is primarily catalyzed by two superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO). hyphadiscovery.com To identify which specific enzymes are responsible for converting Clemastine to Clemastine N-Oxide, in vitro studies using subcellular fractions are employed. These typically involve incubating Clemastine with:
Human Liver Microsomes (HLMs): These contain a rich complement of CYP and FMO enzymes.
Recombinant Human Enzymes: Individual CYP or FMO enzymes expressed in a cellular system are used to pinpoint the specific isoform(s) responsible for the metabolic reaction.
By measuring the rate of Clemastine N-Oxide formation and using specific chemical inhibitors or antibodies for different enzymes, researchers can identify the key contributors to this metabolic step.
Table 2: Hypothetical Results of an In Vitro Study to Identify Enzymes Responsible for Clemastine N-Oxide Formation This table contains hypothetical data for illustrative purposes.
| Enzyme System | Condition | Rate of N-Oxide Formation (pmol/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | No Inhibitor | 150.4 |
| Human Liver Microsomes | CYP3A4 Inhibitor | 45.2 |
| Human Liver Microsomes | FMO Inhibitor (Heat Inactivation) | 120.8 |
| Recombinant CYP3A4 | - | 112.6 |
| Recombinant CYP2D6 | - | 15.1 |
These hypothetical results would suggest that CYP3A4 is the primary enzyme responsible for the N-oxidation of Clemastine, with minor contributions from FMO3.
Microbial biotransformation systems can serve as valuable in vitro models that often mimic mammalian drug metabolism. The filamentous fungus Cunninghamella elegans is particularly well-known for its ability to produce a wide range of mammalian-like drug metabolites, including those from both Phase I and Phase II reactions. elsevier.esnih.gov
Studies have utilized C. elegans to facilitate the identification of Clemastine metabolites. nih.gov In these experiments, Clemastine is incubated with fungal cultures, and the resulting metabolites are extracted and analyzed. Research has successfully identified two distinct N-oxide metabolites of Clemastine in C. elegans incubations, along with other metabolites like norclemastine and various hydroxylated isomers. nih.gov The ability of the fungus to produce these metabolites in higher concentrations than in typical microsomal incubations facilitates their structural elucidation using techniques like tandem mass spectrometry. nih.gov This approach provides a practical method for generating and confirming the structure of metabolites that may be formed in preclinical species or humans.
Metabolic stability is a critical parameter assessed early in drug discovery, as it influences key pharmacokinetic properties like hepatic clearance and bioavailability. researchgate.net The stability of Clemastine is evaluated by incubating the compound with biological matrices from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. The most common in vitro systems for this are liver microsomes and hepatocytes. nuvisan.com
During these assays, the disappearance of the parent drug (Clemastine) is monitored over time. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A compound that is rapidly metabolized will have a short half-life and high intrinsic clearance. This information is vital for predicting in vivo clearance and helps explain potential species differences in drug exposure.
Table 3: Representative Metabolic Stability of Clemastine in Liver Microsomes from Different Species This table contains hypothetical data for illustrative purposes.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
|---|---|---|---|
| Mouse | 15 | 92.4 | High |
| Rat | 28 | 49.5 | Intermediate |
| Dog | 45 | 30.8 | Intermediate |
| Monkey | 62 | 22.4 | Low |
Such data allows researchers to rank compounds based on their metabolic lability and to select the most relevant animal models for further studies—those whose metabolic profiles most closely resemble that of humans.
Application in In Vitro Permeability and Transport Studies
In vitro permeability assays are indispensable for predicting the intestinal absorption and potential for transport-mediated drug-drug interactions of new chemical entities. Cell-based models, such as Caco-2 (human colorectal adenocarcinoma cells) and MDCK (Madin-Darby canine kidney) cells, are widely used for this purpose as they form polarized monolayers that mimic the intestinal epithelium. nih.gov These cells express various uptake and efflux transporters, including P-glycoprotein (P-gp), which plays a crucial role in drug disposition. nih.gov
In the context of these studies, the accurate quantification of the test compound and its metabolites is essential. This is where this compound becomes invaluable. When investigating the permeability and transport characteristics of Clemastine N-Oxide, its deuterated counterpart is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The co-eluting properties and identical ionization efficiency of the analyte and the deuterated standard allow for precise correction of any variability introduced during sample preparation and analysis, such as matrix effects. kcasbio.comclearsynth.com
Research has indicated that the parent drug, clemastine, is an inhibitor of the efflux transporter P-glycoprotein (P-gp). nih.govnih.gov To fully characterize the transport properties of clemastine and its metabolites, bidirectional transport assays are often conducted. In such an assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the cell monolayer, and its appearance on the opposite side is measured over time. The apparent permeability (Papp) is calculated for both directions. A significantly higher basolateral-to-apical (B-A) Papp compared to the apical-to-basolateral (A-B) Papp suggests that the compound is a substrate of an efflux transporter like P-gp.
The use of this compound would be crucial for accurately quantifying Clemastine N-Oxide in samples from both the apical and basolateral compartments. This allows for the reliable determination of its permeability and efflux ratio, thereby helping to understand its potential for absorption and interaction with efflux transporters.
Hypothetical Data from a Caco-2 Bidirectional Transport Assay for Clemastine N-Oxide
| Direction | Initial Concentration (µM) | Measured Concentration (nM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| A to B | 10 | 150 | 2.5 | 3.2 |
| B to A | 10 | 480 | 8.0 |
This table illustrates hypothetical data where the quantification of Clemastine N-Oxide would be performed using this compound as an internal standard for LC-MS/MS analysis.
Contributions to Understanding Drug-Drug Interactions at the Metabolic Level in Preclinical Systems
Drug-drug interactions (DDIs) represent a significant concern in clinical practice and are therefore a key area of investigation in preclinical drug development. A major mechanism of DDIs is the inhibition or induction of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov Clemastine is known to be metabolized by CYP450 enzymes, and it also has the potential to inhibit these enzymes. researchgate.net
Understanding how co-administered drugs might affect the metabolic pathways of clemastine is crucial. For instance, if another drug inhibits the primary metabolic pathway of clemastine, it could lead to an increase in its plasma concentration and potentially adverse effects. Conversely, if a co-administered drug induces the enzymes responsible for clemastine's metabolism, it could decrease its efficacy.
In preclinical DDI studies, human liver microsomes or hepatocytes are often used to investigate the metabolic interactions between different compounds. To assess the impact of a new drug on the metabolism of clemastine, a cocktail of probe substrates for various CYP450 isoforms might be incubated with and without the new drug. The formation of clemastine's metabolites, including Clemastine N-Oxide, would be monitored.
The role of this compound in these studies is to serve as a robust internal standard for the precise quantification of the enzymatically formed Clemastine N-Oxide. By comparing the rate of metabolite formation in the presence and absence of an interacting drug, researchers can determine the potential for a DDI. The use of a stable isotope-labeled internal standard is critical for obtaining reliable quantitative data, especially in complex biological matrices like liver microsomes. texilajournal.com
Illustrative Data from an In Vitro CYP450 Inhibition Study
| Condition | Clemastine Concentration (µM) | Inhibitor | Clemastine N-Oxide Formation Rate (pmol/min/mg protein) | % Inhibition |
| Control | 1 | None | 120 | 0 |
| Test | 1 | Drug X (10 µM) | 30 | 75 |
This table presents hypothetical results from an in vitro experiment investigating the inhibitory effect of "Drug X" on the formation of Clemastine N-Oxide from clemastine. The accurate measurement of the Clemastine N-Oxide formation rate would be dependent on the use of this compound as an internal standard.
Clemastine N Oxide D5 As a Certified Reference Material and in Impurity Analysis
Development of Clemastine (B1669165) N-Oxide-d5 as a Primary Reference Standard
The establishment of Clemastine N-Oxide-d5 as a primary reference standard involves a meticulous multi-step process. This process begins with the complex chemical synthesis of the deuterated compound, where five hydrogen atoms in the N-methyl-pyrrolidine ring are replaced with deuterium (B1214612). This specific labeling provides a distinct mass difference from the native Clemastine N-Oxide, crucial for its use in mass spectrometry-based analytical techniques.
Following synthesis, the material undergoes extensive purification to achieve a very high degree of chemical and isotopic purity. The certification of this compound as a primary reference standard requires comprehensive characterization using a battery of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and the specific positions of deuterium labeling.
Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
Chromatographic Purity Analysis (e.g., HPLC-UV, LC-MS): To quantify any residual impurities.
Thermogravimetric Analysis (TGA): To determine the water content.
Quantitative NMR (qNMR): To assign a precise purity value to the standard.
Through this rigorous characterization, a comprehensive Certificate of Analysis is generated, detailing the identity, purity, and certified concentration of the this compound standard. This documentation is essential for its use as a primary calibrator in analytical laboratories.
Utility in Quality Control and Quality Assurance Processes for Clemastine-Related Substances
In the realm of pharmaceutical quality control (QC) and quality assurance (QA), this compound serves as an invaluable tool for ensuring the quality of clemastine drug substances and products. Its primary application is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS).
During the analysis of clemastine samples, a known amount of the this compound standard is added to both the calibration standards and the test samples. As the deuterated standard is chemically identical to the analyte (Clemastine N-Oxide), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the detector response of the analyte to that of the internal standard, any variations in sample preparation, injection volume, or instrument response can be accurately compensated for. This internal standardization is critical for achieving the high levels of precision and accuracy required in pharmaceutical QC.
The use of this compound in QC/QA extends to:
Method Validation: To assess the linearity, accuracy, and precision of analytical methods for impurity determination.
Release Testing: To ensure that batches of clemastine active pharmaceutical ingredient (API) and finished products meet the specified limits for the N-oxide impurity.
Stability Studies: To monitor the formation of the N-oxide impurity over time under various storage conditions.
Application in Impurity Identification and Quantification in Pharmaceutical Formulations
The primary application of this compound is in the precise identification and quantification of the Clemastine N-Oxide impurity in pharmaceutical formulations. This is particularly crucial as regulatory bodies mandate strict control over impurity levels in drug products.
In a typical LC-MS analytical workflow, the sample containing the clemastine formulation is spiked with a known concentration of this compound. The sample is then subjected to chromatographic separation, where Clemastine N-Oxide and its deuterated counterpart are separated from the parent drug and other components of the formulation. The mass spectrometer then detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios.
The concentration of the Clemastine N-Oxide impurity in the sample is calculated using a calibration curve constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard quantitative technique due to its high specificity and accuracy.
Below is a hypothetical representation of data from a validation study for the quantification of Clemastine N-Oxide impurity using this compound as an internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 1,500,123 | 0.0102 |
| 2.5 | 38,123 | 1,510,456 | 0.0252 |
| 5.0 | 76,543 | 1,498,789 | 0.0511 |
| 10.0 | 153,987 | 1,505,678 | 0.1023 |
| 25.0 | 385,432 | 1,502,345 | 0.2565 |
| 50.0 | 770,123 | 1,499,987 | 0.5134 |
Traceability and Comparability of Analytical Results Using Stable Isotope Standards
The use of a well-characterized certified reference material like this compound is fundamental to establishing the traceability and comparability of analytical results. Traceability, in this context, refers to the ability to link the measurement result to a stated reference, such as a national or international standard.
By using a primary reference standard of this compound with a certified purity value, laboratories can ensure that their measurements are accurate and traceable to a common reference. This is crucial for:
Inter-laboratory Comparability: Different laboratories analyzing the same clemastine sample should obtain comparable results for the N-oxide impurity. The use of a common, well-characterized CRM minimizes variability between labs.
Regulatory Compliance: Regulatory agencies require that analytical methods used for product release are validated and that the results are reliable. The use of certified reference materials demonstrates a commitment to high-quality data.
Long-term Consistency: The use of a stable, certified reference material ensures that analytical results obtained over long periods are consistent, allowing for meaningful trend analysis of impurity levels in stability studies.
In essence, this compound acts as an anchor for analytical measurements, ensuring that the data generated is not only precise within a single laboratory but also accurate and comparable across the global pharmaceutical industry.
Future Directions and Emerging Research Avenues for Clemastine N Oxide D5
Advancements in Automated Analytical Platforms for High-Throughput Analysis
The demand for rapid and reliable quantitative analysis in drug development has driven significant advancements in automated analytical platforms. congruencemarketinsights.com High-throughput screening using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. researchgate.net In this context, stable isotope-labeled compounds like Clemastine (B1669165) N-Oxide-d5 are indispensable as internal standards. clearsynth.com
Table 1: Comparison of Analytical Platforms for Clemastine N-Oxide-d5 Analysis
| Platform Feature | Current Standard (LC-MS/MS) | Future Direction (Automated UHPLC-HRMS) |
|---|---|---|
| Sample Throughput | Hundreds of samples/day | Thousands of samples/day |
| Sample Preparation | Manual or semi-automated | Fully robotic and integrated |
| Data Processing | Manual review and integration | AI-driven auto-optimization and real-time QC |
| Primary Role of this compound | Internal standard for quantification | Internal standard and system suitability tracer |
Exploration of Novel Isotope Effects in Mechanistic Studies
The replacement of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. scirp.org This difference can lead to a slower rate of reaction if the C-H bond is broken in the rate-determining step of a metabolic pathway, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov While this compound is already a metabolite, its deuteration could influence any subsequent metabolic reactions.
Future research could explore these novel isotope effects to elucidate enzymatic pathways. For instance, if Clemastine N-Oxide were to undergo further oxidation or cleavage at or near a deuterated position, the rate of that reaction would be significantly slower for the d5 variant compared to its non-deuterated counterpart. By comparing the metabolic fate of Clemastine N-Oxide and this compound in vitro using liver microsomes or specific cytochrome P450 enzymes, researchers could precisely identify sites of metabolic attack and characterize the enzymes involved. researchgate.net This approach provides a powerful tool for studying drug metabolism mechanisms without the need for radioactive labeling. researchgate.net
Expansion of Applications in Proteomics and Metabolomics Research (Beyond Direct Compound Analysis)
The use of stable isotope-labeled standards is fundamental to achieving accurate quantification in proteomics and metabolomics. duke.edu While this compound is designed to be an analogue of a specific drug metabolite, its principles of use can be expanded. In proteomics, deuterated reagents are used for dimethyl labeling of peptides, allowing for the relative quantification of proteins in different samples. nih.gov
In metabolomics, the presence of a known concentration of a stable isotope-labeled compound helps to correct for variability during sample extraction and analysis. duke.edumdpi.com Future applications could involve using a suite of deuterated standards, potentially including this compound, as a universal quality control check in non-targeted metabolomics. By spiking this standard into every sample, researchers can monitor instrument performance and normalize data, improving the reliability of discovering novel biomarkers. nih.gov This expands its utility from a specific quantitative tool to a broad-based quality assurance measure in large-scale systems biology studies. mdpi.com
Table 2: Expanded 'Omics' Applications
| Research Area | Current Use of Deuterated Standards | Future Application Involving this compound Principle |
|---|---|---|
| Targeted Metabolomics | Internal standard for specific analyte quantification. duke.edu | Component of a multi-standard cocktail for system suitability testing. |
| Proteomics | Reagents for chemical labeling (e.g., dimethyl) of all peptides. nih.gov | Not directly applicable, but demonstrates the principle of mass-based quantification. |
| Non-Targeted Metabolomics | Used to track specific metabolic pathways. simsonpharma.com | A non-endogenous spike-in to assess data normalization and platform stability across large cohorts. nih.gov |
Integration with Systems Biology Approaches to Model Drug Disposition
Systems biology aims to create predictive models of complex biological systems by integrating multiple data types. nih.govresearchgate.net Pharmacokinetic data derived from studies using this compound can serve as a critical input for developing physiologically based pharmacokinetic (PBPK) models. dtic.mil These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body.
By administering the parent drug (clemastine) and using this compound to accurately measure the formation and elimination of the N-oxide metabolite, researchers can generate precise datasets. This data can then be used to build and validate computational models that describe the drug's disposition. benthamscience.com Future research will see a tighter integration of such experimental data with systems biology platforms. frontiersin.org This will allow for more accurate predictions of drug behavior in different patient populations, the identification of potential drug-drug interactions, and a deeper understanding of the factors that control metabolite exposure. nih.gov
Opportunities in Targeted Drug Delivery Research (Conceptual, without therapeutic claims)
Conceptually, stable isotope-labeled compounds offer a non-radioactive method for tracing molecules in biological systems. This principle could be adapted for research in targeted drug delivery. For instance, a deuterated compound could be encapsulated within a nanocarrier, such as a liposome (B1194612) or an iron oxide nanoparticle, along with an active pharmaceutical ingredient. mdpi.commdpi.com
Researchers could then use sensitive mass spectrometry techniques to track the biodistribution and release of the deuterated tracer from the delivery vehicle in vivo or in vitro. This would provide valuable information on the efficiency of the carrier in reaching its target and releasing its payload. Using a deuterated tracer like this compound avoids the safety and handling issues associated with radioactive isotopes while still providing high sensitivity and specificity. This conceptual application could aid in the early-stage development and characterization of novel drug delivery systems. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
